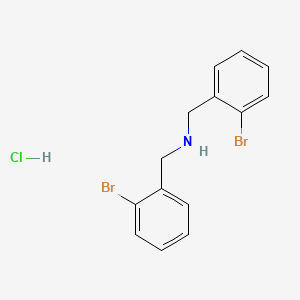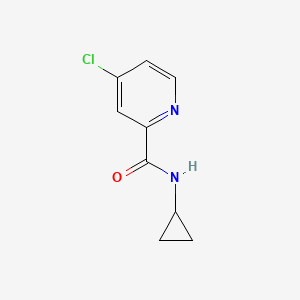
N-Cyclopropyl 4-chloropicolinamide
概要
説明
N-Cyclopropyl 4-chloropicolinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of 4-chloropicolinamide .
Synthesis Analysis
The synthesis of cyclopropyl compounds, such as N-Cyclopropyl 4-chloropicolinamide, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .Molecular Structure Analysis
The molecular structure of N-Cyclopropyl 4-chloropicolinamide consists of a cyclopropyl group attached to a 4-chloropicolinamide .Chemical Reactions Analysis
Cyclopropylamines, like N-Cyclopropyl 4-chloropicolinamide, have been found to undergo [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo N-dealkylation reactions .科学的研究の応用
1. Synthesis and Biological Activity
N-Cyclopropyl 4-chloropicolinamide and related compounds show promise in various biological activities. For instance, derivatives of cyclopropanecarboxylic acid have demonstrated significant herbicidal and fungicidal activities, highlighting the potential of such compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).
2. Role in Chemotherapy
Compounds structurally related to N-Cyclopropyl 4-chloropicolinamide, like cyclophosphamide, play a crucial role in chemotherapy. These compounds are used extensively in cancer treatment due to their potent antineoplastic properties. Their distinct metabolism and cytotoxic properties are a focus of ongoing research, furthering our understanding of their application in clinical oncology (Emadi, Jones, & Brodsky, 2009).
3. Drug Development and Optimization
The cyclopropyl ring, a feature of N-Cyclopropyl 4-chloropicolinamide, is increasingly used in drug development. This structural element addresses several challenges in drug discovery, such as enhancing potency and reducing off-target effects. It plays a versatile role in transitioning drug candidates from preclinical to clinical stages, highlighting its importance in pharmaceutical chemistry (Talele, 2016).
4. Metabolic Studies and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of drugs related to N-Cyclopropyl 4-chloropicolinamide, like cyclophosphamide, is crucial in optimizing their therapeutic index. Studies on these aspects provide insights into the balance between efficacy and toxicity, guiding clinical applications (Jonge, Huitema, Rodenhuis, & Beijnen, 1979).
5. Molecular and Spectroscopic Analysis
Research into the vibrational spectra and molecular docking of compounds like cyclophosphamide, structurally similar to N-Cyclopropyl 4-chloropicolinamide, provides valuable insights into their structural and bioactivity properties. Such studies are instrumental in the development of anti-cancer agents and understanding their mechanism of action (Govindammal & Prasath, 2020).
6. Chemotherapy-Induced Intestinal Dysbiosis
Studies also explore how chemotherapy drugs related to N-Cyclopropyl 4-chloropicolinamide affect the gut microbiome. This research is vital for understanding and mitigating the side effects of chemotherapy on intestinal health (Lu et al., 2016).
Safety And Hazards
特性
IUPAC Name |
4-chloro-N-cyclopropylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWPAZILMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649713 | |
| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl 4-chloropicolinamide | |
CAS RN |
1090815-16-9 | |
| Record name | 4-Chloro-N-cyclopropylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

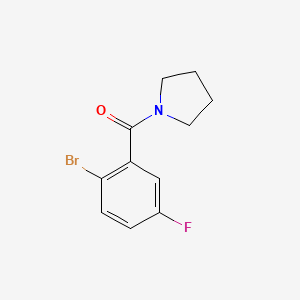
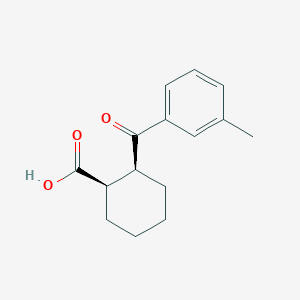

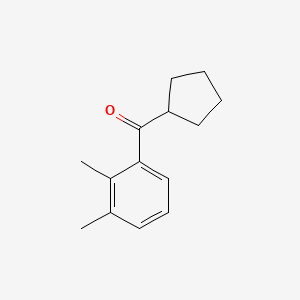
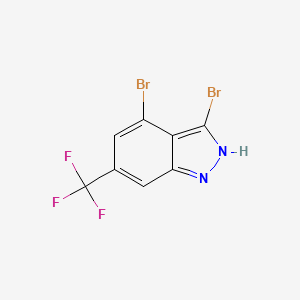
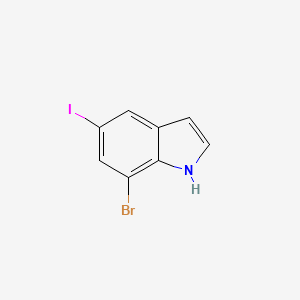
![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)
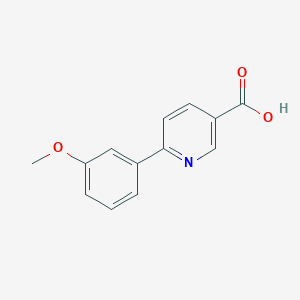
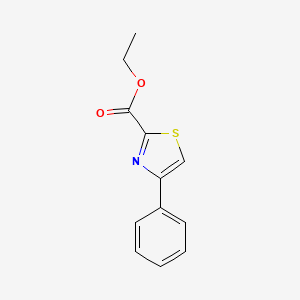
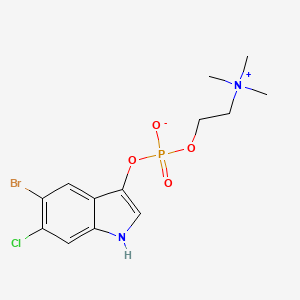
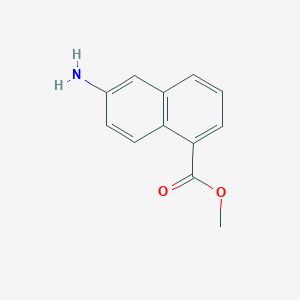
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
